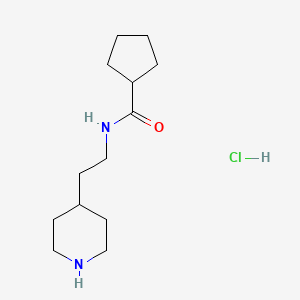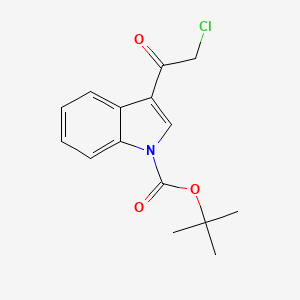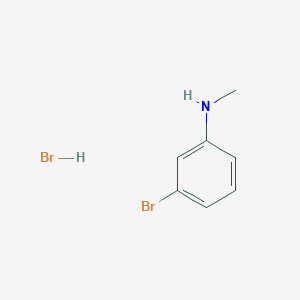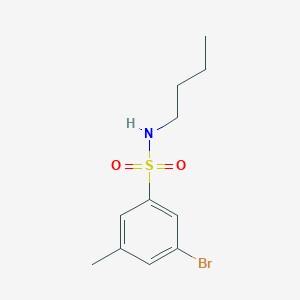![molecular formula C15H15N3O B1372560 5-{[(3-メチルフェニル)メチル]アミノ}-2,3-ジヒドロ-1H-1,3-ベンゾジアゾール-2-オン CAS No. 1038265-38-1](/img/structure/B1372560.png)
5-{[(3-メチルフェニル)メチル]アミノ}-2,3-ジヒドロ-1H-1,3-ベンゾジアゾール-2-オン
説明
科学的研究の応用
抗菌活性
イミダゾール誘導体は、本研究対象化合物のように、顕著な抗菌および抗真菌活性を示すことが報告されています。これは、微生物の細胞壁合成を阻害したり、微生物細胞内の重要な酵素を阻害したりする能力によるものです。 この化合物は、耐性菌株や真菌に対して効果的な新しい抗菌剤の開発における潜在的な用途のために検討することができます .
抗炎症特性
イミダゾール誘導体の構造は、生物活性天然産物と類似しており、抗炎症特性を持つ可能性を示唆しています。 これは、関節リウマチや炎症性腸疾患などの慢性炎症性疾患の治療のための新しい薬剤の開発に特に役立ちます .
抗がんの可能性
イミダゾール化合物は、特にキナーゼ阻害において、がん研究において有望な結果を示しており、これはがん治療の一般的な標的です。 この化合物は、がん細胞の増殖と生存を阻害する効果について調査することができ、さまざまな種類のがんに対する新しい治療法につながる可能性があります .
神経保護効果
一部のイミダゾール誘導体の神経活性特性を考えると、本研究対象化合物が神経保護薬の開発におけるリード化合物として役立つ可能性があります。 これらは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に用いることができ、神経細胞を損傷から保護します .
抗糖尿病活性
イミダゾール誘導体は、抗糖尿病活性に関連付けられており、血糖値を調節するために使用できることを示唆しています。 この用途に関する研究は、糖尿病の治療のための新しい治療薬につながる可能性があります .
心臓血管系への応用
特定のイミダゾール受容体の調節は、血圧や心拍数の低下などの心臓血管系への影響と関連付けられています。 この化合物は、高血圧やその他の心臓関連疾患に対する新しい治療法につながる可能性のある、潜在的な心臓血管系へのメリットについて研究することができます .
鎮痛効果
一部のイミダゾール誘導体は、鎮痛特性を持つことが知られており、疼痛管理のための潜在的な候補となっています。 この化合物は、従来の鎮痛剤に関連する副作用なしに痛みを軽減する能力について研究することができます .
消化器系治療
イミダゾール化合物は、胃酸分泌を阻害する能力があるため、消化器疾患の治療に使用されてきました。 この化合物は、逆流性食道炎(GERD)や消化性潰瘍などの治療に用いるための用途を検討することができます .
特性
IUPAC Name |
5-[(3-methylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-3-2-4-11(7-10)9-16-12-5-6-13-14(8-12)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLIEJLAIGARDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC3=C(C=C2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



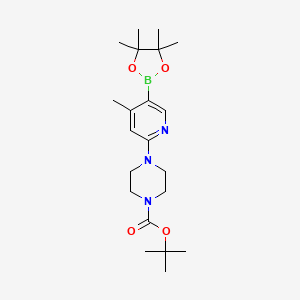


![4-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1372486.png)

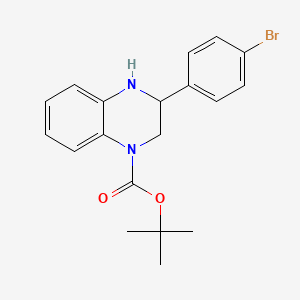
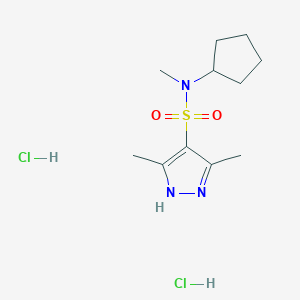
![5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine](/img/structure/B1372492.png)
